molecular formula C6H11O4P B14411882 Dimethyl (3-oxobut-1-en-2-yl)phosphonate CAS No. 87088-40-2

Dimethyl (3-oxobut-1-en-2-yl)phosphonate

Cat. No.: B14411882
CAS No.: 87088-40-2
M. Wt: 178.12 g/mol
InChI Key: MNONNCJIDTYFRQ-UHFFFAOYSA-N
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Description

Dimethyl (3-oxobut-1-en-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-oxobut-1-en-2-yl moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-oxobut-1-en-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate enone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite acts as a nucleophile, attacking the β-carbon of the enone to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-oxobut-1-en-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonate esters, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (3-oxobut-1-en-2-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (3-oxobut-1-en-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with enzymatic processes that involve phosphorylation. This can lead to the inhibition of certain enzymes and disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (3-oxobut-1-en-2-yl)phosphonate is unique due to its specific enone structure, which imparts distinct reactivity and biological activity compared to other phosphonate compounds.

Properties

CAS No.

87088-40-2

Molecular Formula

C6H11O4P

Molecular Weight

178.12 g/mol

IUPAC Name

3-dimethoxyphosphorylbut-3-en-2-one

InChI

InChI=1S/C6H11O4P/c1-5(7)6(2)11(8,9-3)10-4/h2H2,1,3-4H3

InChI Key

MNONNCJIDTYFRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)P(=O)(OC)OC

Origin of Product

United States

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